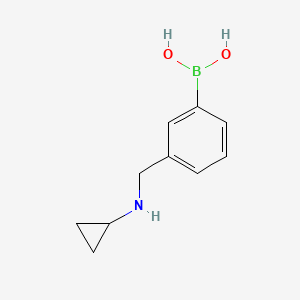
(3-((Cyclopropylamino)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((Cyclopropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylamino methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Cyclopropylamino)methyl)phenyl)boronic acid typically involves the formation of the boronic acid group through various methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically includes the preparation of the aryl halide precursor, followed by the coupling reaction under optimized conditions to maximize yield and purity .
化学反应分析
Types of Reactions
(3-((Cyclopropylamino)methyl)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boroxines.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
(3-((Cyclopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-((Cyclopropylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and block their activity. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that inhibit enzyme function .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl group attached to the boronic acid functional group.
(3-Methylphenyl)boronic acid: Similar structure but with a methyl group instead of the cyclopropylamino methyl group.
(3-Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which imparts different electronic properties.
Uniqueness
(3-((Cyclopropylamino)methyl)phenyl)boronic acid is unique due to the presence of the cyclopropylamino methyl group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
属性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC 名称 |
[3-[(cyclopropylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12-14H,4-5,7H2 |
InChI 键 |
RYKLXCXIRMLBFH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)CNC2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















